3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-5-carboxamide
- 3-amino-1-methyl-1H-pyrazole-5-carboxylate
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N4O, with a molecular weight of approximately 210.281 g/mol. The structure features an amino group, two ethyl groups on the nitrogen atom, and a carboxamide functional group, contributing to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:
- Anticancer Properties : Pyrazole derivatives have shown promise in targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For example, certain derivatives have been shown to inhibit COX enzymes, which play a pivotal role in inflammation and pain pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Utilizing appropriate starting materials such as substituted hydrazines and carboxylic acids can yield the desired pyrazole derivative.
- Functional Group Modifications : The presence of amino and carboxamide groups allows for further functionalization to enhance biological activity or solubility.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of pyrazole derivatives highlighted the efficacy of this compound against various cancer cell lines. The compound was found to exhibit significant cytotoxicity with an EC50 value in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory properties, this compound was evaluated for its ability to inhibit COX enzymes. The compound demonstrated a selective inhibition profile with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations confirmed minimal adverse effects on gastric tissues, suggesting a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
This compound | Diethyl substitution at nitrogen | Potentially different pharmacological profile |
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | Different position of amino group | Varying biological activity |
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Methyl ester instead of carboxamide | Distinct solubility and reactivity |
This table illustrates the unique characteristics of this compound compared to other pyrazole derivatives, emphasizing its potential for tailored pharmacological applications.
Properties
IUPAC Name |
5-amino-N,N-diethyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-8(10)11-12(7)3/h6H,4-5H2,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKMODHDGISNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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